
Bromopentacarbonylrhenium(I)
Vue d'ensemble
Description
Bromopentacarbonylrhenium(I) belongs to the class of organometallic compounds and has been a subject of interest due to its unique properties and applications in catalysis and material science.
Synthesis Analysis
- Synthesis Methods : Studies have focused on the synthesis of tricarbonylrhenium(I) complexes, which involve reactions with different ligands and halides, including bromine (Mirkhani et al., 2010). These methods often employ halogenation and coordination reactions.
Molecular Structure Analysis
- Crystal Structure : The molecular structure of bromopentacarbonylrhenium(I) and its derivatives has been characterized using techniques such as X-ray crystallography (Gelling et al., 1998). These studies reveal details about bond lengths, angles, and overall geometry.
Chemical Reactions and Properties
- Reactivity : The compound exhibits a variety of reactions, including coordination with different ligands and participation in redox processes (Narayanan & Kochi, 1986).
- Electrochemical Behavior : Some studies have investigated the electrochemical properties of related rhenium compounds, which can provide insights into their reactivity and potential applications in catalysis (Mirkhani et al., 2010).
Physical Properties Analysis
- Spectroscopic Properties : Research on tricarbonylrhenium(I) complexes, which are closely related to bromopentacarbonylrhenium(I), has provided insights into their spectroscopic properties, including IR, NMR, and UV-Vis spectroscopy (Mirkhani et al., 2010).
Chemical Properties Analysis
- Ligand Coordination : Bromopentacarbonylrhenium(I) complexes often involve coordination with various ligands, impacting their stability and reactivity (Gelling et al., 1998).
- Reactivity with Halogens : The interaction with halogens, particularly bromine, plays a significant role in the synthesis and reactivity of these compounds (Narayanan & Kochi, 1986).
Applications De Recherche Scientifique
Synthesis of Complexes : Bromopentacarbonylrhenium(I) reacts with other compounds to form new complexes. For instance, it reacts with 2-cyanoethyl phenyl sulfide to yield complexes with monodentate donor ligands (Storhoff, 1976).
Formation of Schiff Base Ligands : It's involved in the synthesis of tricarbonylrhenium(I) complexes with Schiff base ligands, which have notable structural and electrochemical properties (Mirkhani, Kia, Vartooni, & Fun, 2010).
Coordination with Epoxides : Bromopentacarbonylrhenium(I) is used in creating species like rhenium(V)-epoxide complex through reductive deoxygenation processes (Gable & Brown, 2003).
Catalysis in Organic Synthesis : It catalyzes the alkylation of arenes with alkyl halides, demonstrating its utility in organic synthesis (Nishiyama, Kakushou, & Sonoda, 2000).
Electroluminescence Applications : Dinuclear rhenium(I) carbonyl complexes, including bromo-bridged ones, are used in organic light-emitting diodes (OLEDs) for high external quantum efficiency (Mauro et al., 2012).
Structural and Spectroelectrochemical Studies : Its derivatives are studied for their structural and electrochemical properties, contributing to the understanding of organometallic chemistry (Frantz et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
bromorhenium;carbon monoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBOTGGBYFKEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrO5Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromopentacarbonylrhenium | |
CAS RN |
14220-21-4 | |
| Record name | Bromopentacarbonylrhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentacarbonylrhenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
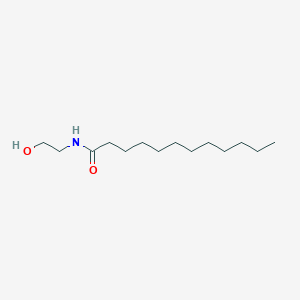
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
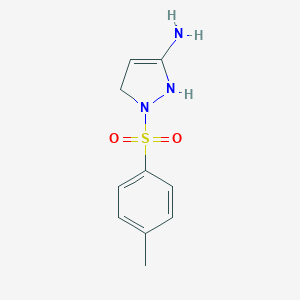

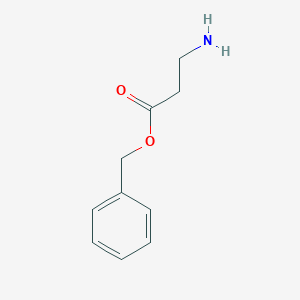

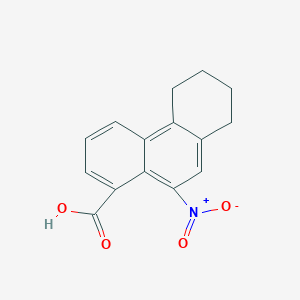
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
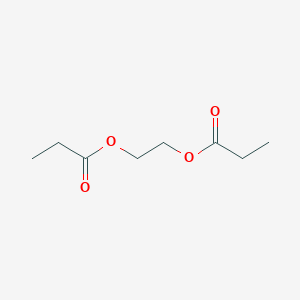
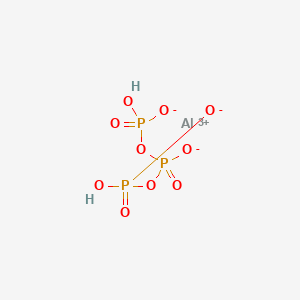
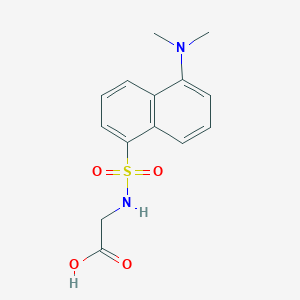
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)